molecular formula C8H12O5 B14388868 Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol CAS No. 89630-82-0

Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol

Cat. No.: B14388868
CAS No.: 89630-82-0
M. Wt: 188.18 g/mol
InChI Key: FCDOOOHMAUSHBP-UHFFFAOYSA-N
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Description

Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol is a compound derived from biomass, specifically from furfural and 5-(hydroxymethyl)furfural This compound is part of the furanic platform, which is known for its potential in producing renewable chemicals and biofuels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol typically involves the hydroxymethylation of furfuryl alcohol derivatives. For instance, furfuryl acetate and 2-(ethoxymethyl)furan can be hydroxymethylated using formaldehyde or paraformaldehyde . Another method involves the catalytic oxidation of 5-(hydroxymethyl)furfural using sodium perborate in an acetic acid medium .

Industrial Production Methods

Industrial production of this compound often relies on the catalytic conversion of biomass-derived furfural and 5-(hydroxymethyl)furfural. The process involves acid-catalyzed dehydration and subsequent catalytic oxidation or reduction to obtain the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxymethyl and furan moieties allow it to participate in oxidation and reduction reactions, leading to the formation of various bioactive compounds. These reactions are often catalyzed by enzymes or metal catalysts, which facilitate the conversion of the compound into its active forms .

Comparison with Similar Compounds

Properties

CAS No.

89630-82-0

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol

InChI

InChI=1S/C6H8O3.C2H4O2/c7-3-5-1-2-6(4-8)9-5;1-2(3)4/h1-2,7-8H,3-4H2;1H3,(H,3,4)

InChI Key

FCDOOOHMAUSHBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=C(OC(=C1)CO)CO

Origin of Product

United States

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